(3E,5E)-1-benzyl-3,5-bis[(4-chlorophenyl)methylidene]piperidin-4-one
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Overview
Description
(3E,5E)-1-benzyl-3,5-bis[(4-chlorophenyl)methylidene]piperidin-4-one is a synthetic organic compound characterized by its unique molecular structure. This compound features a piperidin-4-one core with benzyl and chlorophenyl substituents, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E)-1-benzyl-3,5-bis[(4-chlorophenyl)methylidene]piperidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with piperidin-4-one in the presence of a base, followed by benzylation. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(3E,5E)-1-benzyl-3,5-bis[(4-chlorophenyl)methylidene]piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3E,5E)-1-benzyl-3,5-bis[(4-chlorophenyl)methylidene]piperidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E,5E)-1-benzyl-3,5-bis[(4-chlorophenyl)methylidene]piperidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- Fluorine compounds
Uniqueness
(3E,5E)-1-benzyl-3,5-bis[(4-chlorophenyl)methylidene]piperidin-4-one stands out due to its specific substitution pattern and the presence of both benzyl and chlorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C26H21Cl2NO |
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Molecular Weight |
434.4 g/mol |
IUPAC Name |
(3E,5E)-1-benzyl-3,5-bis[(4-chlorophenyl)methylidene]piperidin-4-one |
InChI |
InChI=1S/C26H21Cl2NO/c27-24-10-6-19(7-11-24)14-22-17-29(16-21-4-2-1-3-5-21)18-23(26(22)30)15-20-8-12-25(28)13-9-20/h1-15H,16-18H2/b22-14+,23-15+ |
InChI Key |
OSUWILFLOHLUFU-HOFJZWJUSA-N |
Isomeric SMILES |
C\1N(C/C(=C\C2=CC=C(C=C2)Cl)/C(=O)/C1=C/C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)Cl)C(=O)C(=CC3=CC=C(C=C3)Cl)CN1CC4=CC=CC=C4 |
Origin of Product |
United States |
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